molecular formula C8H9ClN2S B3034589 1-(2-Chlorobenzyl)thiourea CAS No. 19380-80-4

1-(2-Chlorobenzyl)thiourea

Cat. No.: B3034589
CAS No.: 19380-80-4
M. Wt: 200.69 g/mol
InChI Key: QLMHBOTXLHXVKY-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)thiourea is an organosulfur compound with the chemical formula C8H9ClN2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chlorobenzyl)thiourea can be synthesized through the reaction of 2-chlorobenzyl chloride with thiourea. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{SC(NH}_2\text{)}_2 \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{SC(NH}_2\text{)}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the compound’s high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)thiourea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiourea moiety can undergo oxidation to form disulfides or reduction to form thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding amine and carbonyl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an alcoholic medium.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Various substituted benzyl thioureas.

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiols and amines.

Scientific Research Applications

1-(2-Chlorobenzyl)thiourea has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)thiourea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial for its potential therapeutic applications in treating infections caused by urease-producing bacteria.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, with a similar structure but lacking the 2-chlorobenzyl group.

    1-(2-Chlorobenzoyl)thiourea: Another derivative with a benzoyl group instead of a benzyl group.

    N-Phenylthiourea: A derivative with a phenyl group replacing one of the hydrogen atoms in thiourea.

Uniqueness

1-(2-Chlorobenzyl)thiourea is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as an enzyme inhibitor and its reactivity in various chemical reactions.

Properties

IUPAC Name

(2-chlorophenyl)methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMHBOTXLHXVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-chlorobenzylamine hydrochloride (41 g, 0.23 mol) and ammonium thiocyanate (19.28 g, 0.253 mol) in water (170 mL) was heated on the steam bath for 18 hours. This mixture was concentrated in vacuo, and the residue was taken up in toluene (1 L) and azeotroped with a Dean-Stark head. The residue was triturated with wet diethyl ether to provide 27.6 g (60%) of 1-(2-chlorophenyl)methyl thiourea. The product was recrystallized from ethanol; mp 120°-122° C.
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170 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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